(4-Chlorophenyl)(morpholino)methanone
Overview
Description
(4-Chlorophenyl)(morpholino)methanone is a useful research compound. Its molecular formula is C11H12ClNO2 and its molecular weight is 225.67 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-Chlorobenzoyl)morpholine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14842. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibiotic Activity Modulation : Morpholine derivatives, such as 4-(Phenylsulfonyl) morpholine, have been studied for their antimicrobial properties. These compounds have shown modulating activity against multidrug-resistant strains of various bacteria and fungi, enhancing the efficacy of other antibiotics (Oliveira et al., 2015).
Complexation with Metals : Morpholine derivatives have been utilized in the synthesis of metal complexes, including those with palladium and mercury. These complexes exhibit unique structural and spectral properties (Singh et al., 2000).
Synthesis of Biologically Active Heterocyclic Compounds : Morpholine is an important intermediate in synthesizing various bioactive heterocyclic compounds. It adopts a stable chair conformation, contributing to the stability of the synthesized compounds (Mazur et al., 2007).
Pharmacological Applications : The morpholine ring is a versatile synthetic building block in drug design, offering a wide range of biological activities. It plays a significant role in the pharmacophore of certain enzyme inhibitors and receptors (Kourounakis et al., 2020).
Medicinal Chemistry Synthesis : Morpholine is a frequently used scaffold in medicinal chemistry due to its contribution to biological activities and improved pharmacokinetics of bioactive molecules. It has been the subject of extensive synthetic studies (Tzara et al., 2020).
Antimicrobial and Anticancer Studies : Morpholine derivatives, such as acylthioureas, have shown promising antimicrobial and anticancer activities, particularly in enhancing the efficacy of existing treatments (Oyeka et al., 2021).
Corrosion Inhibition : Morpholine and its derivatives have been explored as corrosion inhibitors for mild steel in acidic environments. They effectively protect metal surfaces by forming protective films (Nnaji et al., 2017).
Antidepressant Synthesis : Specific morpholine derivatives have been synthesized as antidepressants. An example is the synthesis of befol, a reversible MAO inhibitor, through a multi-stage process involving morpholine (Donskaya et al., 2004).
Properties
IUPAC Name |
(4-chlorophenyl)-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRFQNTYHMHVFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279964 | |
Record name | N-(4-CHLOROBENZOYL)MORPHOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19202-04-1 | |
Record name | 19202-04-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14842 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-CHLOROBENZOYL)MORPHOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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